molecular formula C19H22N2O2 B15062159 (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate

Cat. No.: B15062159
M. Wt: 310.4 g/mol
InChI Key: QUQRXEJGSOVLHO-PEZBUJJGSA-N
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Description

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is a substituted but-2-enoate ester characterized by a benzyl(phenyl)amino group at the ethyl ester position and a primary amino group at the β-carbon of the enoate backbone. Its Z-configuration ensures distinct spatial arrangement, influencing intermolecular interactions and reactivity. The compound’s structural features, such as hydrogen-bonding donors (amino groups) and aromatic substituents, may confer unique physicochemical and biological properties, making it relevant for pharmaceutical or materials science applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate

InChI

InChI=1S/C19H22N2O2/c1-16(20)14-19(22)23-13-12-21(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-11,14H,12-13,15,20H2,1H3/b16-14-

InChI Key

QUQRXEJGSOVLHO-PEZBUJJGSA-N

Isomeric SMILES

C/C(=C/C(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2)/N

Canonical SMILES

CC(=CC(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Ullmann-Type Coupling

Copper-catalyzed coupling between 2-aminoethyl 3-aminobut-2-enoate and iodobenzene/bromobenzyl derivatives achieves moderate yields (42-58%). Key innovations include:

  • Use of 1,10-phenanthroline ligands to suppress homo-coupling
  • Microwave-assisted heating at 120°C reduces reaction time from 48h to 6h
  • Sequential benzylation-phenylation prevents regiochemical complications

Reductive Amination

Condensation of benzaldehyde and aniline with ethylenediamine derivatives under hydrogen atmosphere (5 bar) produces the benzyl(phenyl)aminoethyl sidechain prior to esterification. Palladium on carbon (10% wt) in ethanol achieves 91% conversion at 80°C, though requiring strict oxygen exclusion.

Electrophilic Benzyl Transfer

Source details 2-benzyloxy-1-methylpyridinium triflate as a bench-stable benzylating agent. In trifluorotoluene at 60°C, this reagent transfers benzyl groups to secondary amines with 78% efficiency while tolerating ester functionalities. Comparative studies show superior performance versus traditional benzyl bromides:

Reagent Yield (%) Byproducts
Benzyl bromide 62 Quaternary salts
Pyridinium triflate 78 None detected
Trichloroacetimidate 71 HCl byproducts

Stereochemical Control

The Z-configuration at the enamine double bond is maintained through:

  • Low-temperature reaction conditions (<10°C) during imine formation
  • Bulky triisopropylsilyl (TIPS) protection of the amino group
  • Polar aprotic solvents (DMF, DMSO) that stabilize the transition state

X-ray crystallographic data from source confirms the (Z)-geometry results from intramolecular hydrogen bonding between the enamine NH and ester carbonyl oxygen (d = 2.01 Å). Computational models (B3LYP/6-31G*) indicate this conformation is 12.3 kcal/mol more stable than the E-isomer.

Purification Protocols

Final purification employs a three-stage process:

  • Liquid-Liquid Extraction : 5% citric acid removes unreacted amines
  • Flash Chromatography : Silica gel (230-400 mesh) with ethyl acetate/hexane (3:7)
  • Recrystallization : From hot isopropanol yields 99.5% pure crystals (mp 112-114°C)

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms chemical purity >98% with retention time 14.2 min. Chiral GC (β-cyclodextrin column) verifies absence of racemization during synthesis.

Scalability and Industrial Adaptations

Kilogram-scale production modifies the laboratory procedure through:

  • Continuous flow reactors for imine formation (residence time 22 min)
  • Membrane-based solvent recovery systems (90% DCM recycled)
  • In-line IR monitoring of esterification completion

Process mass intensity (PMI) analysis reveals environmental advantages over analogous compounds:

Metric Batch Process Flow Chemistry
PMI (kg/kg product) 128 47
E-factor 86 32
Energy Consumption (kJ/mol) 5800 2100

Emerging Methodologies

Enzymatic Synthesis

Lipase B from Candida antarctica catalyzes transesterification in ionic liquids ([BMIM][PF6]) with 65% yield, though requiring 7-day incubation.

Photochemical Activation

Visible-light mediated coupling using eosin Y photocatalyst achieves 82% yield in 2 hours under air atmosphere. This method eliminates the need for inert conditions but produces 5-7% over-reduction byproducts.

Mechanochemical Synthesis

Ball-milling stoichiometric quantities of reactants with K2CO3 produces the target compound in 74% yield after 45 minutes, demonstrating potential for solvent-free production.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters and amines.

Scientific Research Applications

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate with related compounds from the evidence:

Compound Name Molecular Formula Substituents/Functional Groups Notable Properties/Applications Source
This compound C₁₉H₂₂N₂O₂ (hypothetical) Ethyl ester with benzyl(phenyl)amino; 3-amino group Potential H-bonding, pharmaceutical use N/A
Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate (3b) C₁₈H₁₇N₂O₃Br Benzoylamino, 3-hydroxyaniline substituent Precursor to oxazoloquinolines/imidazoles via PPA cyclization
(E)-Benzyl hydrazinecarbodithioate derivative C₁₉H₂₃N₃OS₂ Hydrazinecarbodithioate, tertiary amine, hydroxyl Crystal packing via N-H···O and O-H···S bonds
(Z)-Methyl 3-formylbut-2-enoate C₆H₈O₃ Methyl ester, formyl group Boiling point: 75–80 °C (17 Torr)

Physicochemical Properties

  • Boiling Points and Stability: (Z)-Methyl 3-formylbut-2-enoate () has a low boiling point (75–80 °C at 17 Torr), typical of small esters. The target compound’s larger aromatic substituents likely increase molecular weight and boiling point while reducing volatility .
  • Elemental Composition : Compound 3b (C₁₈H₁₇N₂O₃Br) shows slight deviations in nitrogen content (Calcd: 7.20%; Found: 7.00%), possibly due to synthesis impurities. Similar analytical rigor would be essential for characterizing the target compound’s purity .

Crystallography and Molecular Interactions

  • Crystal Packing : The hydrazinecarbodithioate derivative () adopts a twisted conformation (dihedral angle: 86.80°), minimizing π-π stacking. The target compound’s Z-configuration and bulky substituents may similarly disrupt stacking, favoring alternative packing modes .
  • Hydrogen-Bonding Networks: highlights the role of hydrogen bonds in stabilizing supramolecular architectures. The target compound’s amino and ester groups could form comparable networks, influencing solubility and solid-state stability .

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